(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone
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Description
Synthesis Analysis
The compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. The compound has been used in the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The compound shares a core structure with triazole derivatives. It is structurally similar to other compounds that have been evaluated for their 5-HT2 and alpha 1 receptor antagonist activities.Chemical Reactions Analysis
The compound has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Antimicrobial Activities
Research into triazole derivatives, which share a core structure with the compound , has demonstrated that these compounds can possess significant antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This research suggests the potential for related compounds to be developed as antimicrobial agents.
5-HT2 Antagonist Activity
Compounds structurally similar to "(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone" have been evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Watanabe et al. (1992) prepared derivatives that demonstrated potent 5-HT2 antagonist activity, with one compound showing greater activity than ritanserin, a known antagonist (Watanabe et al., 1992). This indicates the compound's potential for applications in neurological or psychiatric conditions where 5-HT2 antagonism is beneficial.
PET Tracer for Imaging Cerebral Adenosine A2A Receptors
A novel approach involved using structurally related compounds as PET tracers for mapping cerebral adenosine A2A receptors (A2ARs). Zhou et al. (2014) developed a tracer that exhibited favorable brain kinetics and suitable characteristics as an A2AR PET tracer (Zhou et al., 2014). The application in imaging A2ARs can advance the understanding and treatment of neurological diseases, such as Parkinson's disease, where A2ARs play a crucial role.
Properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-5-3-6-17(13-16)23(31)29-11-9-28(10-12-29)21-20-22(25-15-24-21)30(27-26-20)18-7-4-8-19(14-18)32-2/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAGFGWDJIZOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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